REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5]CC)=[O:4].[OH-].[Na+].[CH:10]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[OH:21])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:20][O:19][C:15]1[CH:16]=[CH:17][CH:18]=[C:13]([CH:10]([CH3:12])[CH3:11])[C:14]=1[O:21][CH2:2][C:3]([OH:5])=[O:4] |f:1.2,5.6|
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)OC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously at the same temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 2 h at 60-65° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
for 6.5 h under reflux
|
Duration
|
6.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated off
|
Type
|
ADDITION
|
Details
|
treated with concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
the emulsified precipitate was extracted with Et2O (3×50 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
EXTRACTION
|
Details
|
Another extraction
|
Type
|
ADDITION
|
Details
|
the slightly alkaline solution was treated with concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×40 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC(=O)O)C(=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |